molecular formula C7H13NO4S B1415451 (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester CAS No. 2168643-65-8

(2-Methanesulfonyl-ethyl)-carbamic acid allyl ester

Cat. No.: B1415451
CAS No.: 2168643-65-8
M. Wt: 207.25 g/mol
InChI Key: MXPRFOZSKXDKLJ-UHFFFAOYSA-N
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Description

(2-Methanesulfonyl-ethyl)-carbamic acid allyl ester is an organic compound characterized by its unique structure, which includes a methanesulfonyl group, a carbamic acid moiety, and an allyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester typically involves the reaction of methanesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with allyl chloroformate under basic conditions to yield the desired ester. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamic acid moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbamic acid moiety can produce amines.

Scientific Research Applications

(2-Methanesulfonyl-ethyl)-carbamic acid allyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a building block for the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

    Methanesulfonyl chloride: A precursor in the synthesis of (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester.

    Allyl chloroformate: Another key reagent used in the synthesis.

    Sulfonamides: Compounds with similar sulfonyl groups that exhibit comparable reactivity.

Uniqueness: this compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

prop-2-enyl N-(2-methylsulfonylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-3-5-12-7(9)8-4-6-13(2,10)11/h3H,1,4-6H2,2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPRFOZSKXDKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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